N-(3-Chloro-4-hydroxyphenyl)acetamide
CAS No.: 3964-54-3
VCID: VC21335142
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
N-(3-Chloro-4-hydroxyphenyl)acetamide, also known as 3-chloro-4-hydroxyacetanilide, is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol . This compound is classified under the category of amides and is often used in various chemical and pharmaceutical applications. Synthesis and ApplicationsThe synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide typically involves the reaction of 3-chloro-4-hydroxyaniline with acetic anhydride or acetic acid in the presence of a catalyst. This compound is used as an intermediate in the production of various pharmaceuticals and dyes. Additionally, it serves as a precursor for the synthesis of more complex molecules, such as those found in drug-like screening libraries . Availability and Commercial UseN-(3-Chloro-4-hydroxyphenyl)acetamide is commercially available from several suppliers, including Thermo Scientific and Avantor, often in high purity (98% or higher) . It is used in various chemical and pharmaceutical applications due to its unique properties and reactivity. Commercial Availability Table
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3964-54-3 | ||||||||||||||||
Product Name | N-(3-Chloro-4-hydroxyphenyl)acetamide | ||||||||||||||||
Molecular Formula | C8H8ClNO2 | ||||||||||||||||
Molecular Weight | 185.61 g/mol | ||||||||||||||||
IUPAC Name | N-(3-chloro-4-hydroxyphenyl)acetamide | ||||||||||||||||
Standard InChI | InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) | ||||||||||||||||
Standard InChIKey | JULKJDRBSRRBHT-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(=O)NC1=CC(=C(C=C1)O)Cl | ||||||||||||||||
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)Cl | ||||||||||||||||
Appearance | Soild powder | ||||||||||||||||
Melting Point | 170-172 °C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | N-(4-Hydroxyphenyl)propanamide; 4'-Hydroxypropionanilid; N-(4-Hydroxyphenyl)propanamide; Parapropamol; Parapropanol; | ||||||||||||||||
PubChem Compound | 77579 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume